- Metal-Free Direct Construction of Sulfonamides via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room TemperatureAdvanced Synthesis & Catalysis, 2015, 357(5), 987-992,
Cas no 90-10-8 (N-Methyl-N-phenylbenzenesulfonamide)

90-10-8 structure
Nom du produit:N-Methyl-N-phenylbenzenesulfonamide
Numéro CAS:90-10-8
Le MF:C13H13NO2S
Mégawatts:247.3128221035
MDL:MFCD00514036
CID:34546
PubChem ID:135963
N-Methyl-N-phenylbenzenesulfonamide Propriétés chimiques et physiques
Nom et identifiant
-
- N-Methyl-N-phenylbenzenesulfonamide
- BENZENESULFONAMIDE,N-METHYL-N-PHENYL-
- Benzenesulfonamide,N-methyl-N-phenyl
- Benzenesulfonanilide,N-methyl
- N-Methylbenzenesulfonanilide
- N-methyl-benzenesulfonylanilide
- N-Methylbenzenesulphanilide
- N-Methyl-benzolsulfonanilid
- N-methyl-N-phenylbenzenesulphonamide
- N-methylphenylsulphonanilide
- Benzenesulfonanilide,N-methyl- (6CI,7CI,8CI)
- NSC 77060
- N-Methyl-N-Phenyl Benzene Sulfonamide
- N-Methyl-N-phenylbenzenesulfonamide #
- SR-01000398121
- NSC77060
- AC-18197
- DTXSID20237977
- Benzenesulfonanilide, N-methyl-
- AKOS001391097
- NCIOpen2_004148
- 90-10-8
- MFCD00514036
- KRXAPUFKQQWAGK-UHFFFAOYSA-N
- Benzenesulfonamide, N-methyl-N-phenyl-
- SR-01000398121-1
- SCHEMBL812702
- n-methyl-n-phenyl-benzenesulfonamide
- NSC-77060
- Benzenesulfonanilide, N-methyl- (6CI, 7CI, 8CI)
- N-Methyl-N-phenylbenzenesulfonamide (ACI)
- DTXCID70160468
-
- MDL: MFCD00514036
- Piscine à noyau: 1S/C13H13NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h2-11H,1H3
- La clé Inchi: KRXAPUFKQQWAGK-UHFFFAOYSA-N
- Sourire: O=S(N(C)C1C=CC=CC=1)(C1C=CC=CC=1)=O
Propriétés calculées
- Qualité précise: 247.06700
- Masse isotopique unique: 220.063663
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 3
- Complexité: 343
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 45.8
- Le xlogp3: 2.6
Propriétés expérimentales
- Dense: 1.254
- Point d'ébullition: 380.4°C at 760 mmHg
- Point d'éclair: 183.8°C
- Indice de réfraction: 1.615
- Le PSA: 45.76000
- Le LogP: 3.59250
- Pression de vapeur: 0.0±0.9 mmHg at 25°C
N-Methyl-N-phenylbenzenesulfonamide Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Methyl-N-phenylbenzenesulfonamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Alichem | A019088890-10g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 95% | 10g |
$1181.88 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19120-250mg |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 250mg |
¥1782.0 | 2021-09-08 | ||
Alichem | A019088890-25g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 95% | 25g |
$1969.80 | 2023-08-31 | |
Cooke Chemical | F156123-1g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 97 | 1g |
RMB 7358.40 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438838-5g |
N-methyl-N-phenylbenzenesulfonamide |
90-10-8 | 98% | 5g |
¥12610.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438838-25g |
N-methyl-N-phenylbenzenesulfonamide |
90-10-8 | 98% | 25g |
¥27195.00 | 2024-04-26 | |
Cooke Chemical | F156123-250mg |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 97 | 250mg |
RMB 2288.00 | 2025-02-21 | |
TRC | M343625-50mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
TRC | M343625-500mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 500mg |
$ 275.00 | 2022-06-03 | ||
TRC | M343625-100mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 100mg |
$ 70.00 | 2022-06-03 |
N-Methyl-N-phenylbenzenesulfonamide Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Iodine , Oxygen Solvents: 1,2-Dichloroethane ; 16 h, 25 °C
Référence
Synthetic Routes 2
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Durene , Tripotassium phosphate Catalysts: Cuprous iodide
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C
Référence
- UFU (Ullmann-Finkelstein-Ullmann): a new multicomponent reactionTetrahedron Letters, 2006, 47(28), 4973-4978,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 25 °C
Référence
- Towards Uniform Iodine Catalysis: Intramolecular C-H Amination of Arenes under Visible LightChemistry - A European Journal, 2016, 22(29), 9929-9932,
Synthetic Routes 5
Conditions de réaction
1.1 Catalysts: Cadmium sulfide (nanoparticles) Solvents: Ethanol , Water ; 10 min, 25 - 28 °C
Référence
- Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C-H Activation ProcessesJournal of Organic Chemistry, 2021, 86(3), 2117-2134,
Synthetic Routes 6
Conditions de réaction
1.1 Catalysts: Titania Solvents: Ethanol ; 1 h, rt
Référence
- Black TiO2 nanoparticles with efficient photocatalytic activity under visible light at low temperature: regioselective C-N bond cleavage toward the synthesis of thioureas, sulfonamides, and propargylaminesCatalysis Science & Technology, 2020, 10(20), 6825-6839,
Synthetic Routes 7
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: N,N-Dimethylglycine , Cuprous iodide Solvents: Dimethylformamide ; 48 h, 100 °C; 100 °C → rt
Référence
- Copper-catalyzed cross-coupling of sulfonamides with aryl iodides and bromides facilitated by amino acid ligandsTetrahedron Letters, 2005, 46(43), 7295-7298,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Chloroform ; 0 °C; 30 min, 0 °C
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Référence
- Mechanistic insight into thermal 1,3- and 1,5-sulfonyl migrations of N-arenesulfonylphenothiazines and N-arenesulfonylphenoxazinesMonatshefte fuer Chemie, 2016, 147(9), 1637-1649,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, reflux
Référence
- Synthesis of a Series of 2-Aminodiarylsulfones by Bronsted Acid Mediated Regioselective Fries Type Rearrangement of N-Alkyl-N-arylbenzenesulfonamidesChemistrySelect, 2018, 3(15), 4129-4132,
Synthetic Routes 11
N-Methyl-N-phenylbenzenesulfonamide Raw materials
- N-Phenylbenzenesulfonamide
- Benzenesulfinic acid, sodium salt
- Phenylboronic acid
- Iodobenzene
- N-methylbenzenesulfonamide
- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-diphenyl-
N-Methyl-N-phenylbenzenesulfonamide Preparation Products
N-Methyl-N-phenylbenzenesulfonamide Littérature connexe
-
Xiao Yu,Wenjing Zhu,Hongyan Liu,Yi Liu,Hongshuang Li,Junfen Han,Guiyun Duan,Zhushuang Bai,Pengfei Zhang,Chengcai Xia Org. Biomol. Chem. 2022 20 5444
-
Collins Obuah,Apollinaire Munyaneza,Ilia A. Guzei,James Darkwa Dalton Trans. 2014 43 8940
-
Nethravathi Puttappa,Karthik Yamjala,Narenderan S. T.,Suresh Kumar Raman,Gowthamarajan Kuppusamy,Basuvan Babu,P. Ram Kumar RSC Adv. 2019 9 41794
-
Gasidit Panomsuwan,Nagahiro Saito,Takahiro Ishizaki RSC Adv. 2016 6 114553
-
Takahiro Muraoka,Hidetaka Honda,Kota Nabeya,Kazushi Kinbara Chem. Commun. 2020 56 7881
90-10-8 (N-Methyl-N-phenylbenzenesulfonamide) Produits connexes
- 2034255-66-6(4-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide)
- 2763886-05-9((3R)-oxolane-3-sulfonyl fluoride)
- 1314913-04-6(2-Amino-3,6-dimethylbenzaldehyde)
- 43111-31-5(2-(2-Chlorophenoxy)acetonitrile)
- 2680864-99-5(benzyl N-(6-bromo-3-chloro-2-fluoro-4-nitrophenyl)carbamate)
- 2763759-68-6(1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride)
- 1807307-28-3(Methyl 2-cyano-3-formyl-4-methylbenzoate)
- 2065250-43-1(2,4-Dibromo-5-nitro-benzoic acid methyl ester)
- 2126161-34-8(2-cyclopropyl-5-methylthiophene-3-carboxylic acid)
- 338963-34-1(1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE)
Fournisseurs recommandés
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot

Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
